molecular formula C16H17NO4S B2425748 Methyl 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoate CAS No. 333357-36-1

Methyl 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoate

Cat. No. B2425748
CAS RN: 333357-36-1
M. Wt: 319.38
InChI Key: LVDMKFBCJZOWFD-UHFFFAOYSA-N
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Description

“Methyl 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoate” is a chemical compound with the molecular formula C16H17NO4S . It has an average mass of 319.38 Da and a monoisotopic mass of 291.056519 Da . It is also known by its IUPAC name, methyl 4-{[(methylsulfonyl)anilino]methyl}benzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO4S/c1-21-16(18)14-10-8-13(9-11-14)12-17(22(2,19)20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement and bonding of its atoms.


Physical And Chemical Properties Analysis

The compound has an average mass of 319.38 Da and a monoisotopic mass of 291.056519 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

1. Chemistry and Chemical Synthesis

2. Agriculture and Herbicide Research

  • Metsulfuron methyl, a related compound, was studied in wheat and barley, revealing specific metabolites including [14C] methyl 4-hydroxy-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl) amino] carbonyl] amino] sulfonyl]-benzoate (Anderson et al., 1989).

3. Pharmacology and Drug Development

  • Research on analogs of functional PGE2 antagonists, where the phenyl-sulfonyl moiety is replaced with more hydrophilic heteroarylsulfonyl moieties, showed optimized antagonist activity in some cases (Naganawa et al., 2006).
  • Sulfonylurea herbicides like tribenuron-methyl have been studied for their photostability, revealing various degradation products (Bhattacharjee & Dureja, 1999).

4. Biochemistry and Molecular Biology

  • Investigations into the fluorescence probe properties of intramolecular charge transfer diphenylbutadienes revealed insights into the binding sites and conformational states of such molecules in different environments (Singh & Darshi, 2002).

properties

IUPAC Name

methyl 4-[(N-methylsulfonylanilino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-21-16(18)14-10-8-13(9-11-14)12-17(22(2,19)20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDMKFBCJZOWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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